molecular formula C8H10O2S B1284349 3-(3-Methylthiophen-2-yl)propanoic acid CAS No. 25468-85-3

3-(3-Methylthiophen-2-yl)propanoic acid

Cat. No.: B1284349
CAS No.: 25468-85-3
M. Wt: 170.23 g/mol
InChI Key: MGYPTWCGSILNOX-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S. It features a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom, substituted at the 3-position with a methyl group and attached to a propanoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-methylthiophene with propanoic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, followed by nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(3-Methylthiophen-2-yl)propanoic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antinociceptive and antiallodynic activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to exhibit antinociceptive properties by modulating pain pathways in the central nervous system. The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiophen-2-yl)propanoic acid
  • 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione
  • 2-Amino-3-(thiophen-2-yl)propanoic acid

Uniqueness

3-(3-Methylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPTWCGSILNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586203
Record name 3-(3-Methylthiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25468-85-3
Record name 3-(3-Methylthiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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